molecular formula C8H8 B118333 2-Deuterioethenylbenzene CAS No. 21370-59-2

2-Deuterioethenylbenzene

Cat. No. B118333
M. Wt: 105.15 g/mol
InChI Key: PPBRXRYQALVLMV-MICDWDOJSA-N
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Patent
US04704490

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(C)C>[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]2([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Quantity
40 g
Type
reactant
Smiles
[Na]
Name
Quantity
11 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 5-liter glass flask
STIRRING
Type
STIRRING
Details
subsequently the resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
Then an oil layer was separated
ADDITION
Type
ADDITION
Details
200 g of ethanol was added
WASH
Type
WASH
Details
The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 850 g of a fraction

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04704490

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(C)C>[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]2([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Quantity
40 g
Type
reactant
Smiles
[Na]
Name
Quantity
11 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 5-liter glass flask
STIRRING
Type
STIRRING
Details
subsequently the resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
Then an oil layer was separated
ADDITION
Type
ADDITION
Details
200 g of ethanol was added
WASH
Type
WASH
Details
The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 850 g of a fraction

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04704490

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(C)C>[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]2([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Quantity
40 g
Type
reactant
Smiles
[Na]
Name
Quantity
11 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 5-liter glass flask
STIRRING
Type
STIRRING
Details
subsequently the resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
Then an oil layer was separated
ADDITION
Type
ADDITION
Details
200 g of ethanol was added
WASH
Type
WASH
Details
The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 850 g of a fraction

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04704490

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(C)C>[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]2([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Quantity
40 g
Type
reactant
Smiles
[Na]
Name
Quantity
11 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 5-liter glass flask
STIRRING
Type
STIRRING
Details
subsequently the resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
Then an oil layer was separated
ADDITION
Type
ADDITION
Details
200 g of ethanol was added
WASH
Type
WASH
Details
The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 850 g of a fraction

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04704490

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(C)C>[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]2([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Quantity
40 g
Type
reactant
Smiles
[Na]
Name
Quantity
11 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 5-liter glass flask
STIRRING
Type
STIRRING
Details
subsequently the resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
Then an oil layer was separated
ADDITION
Type
ADDITION
Details
200 g of ethanol was added
WASH
Type
WASH
Details
The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 850 g of a fraction

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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